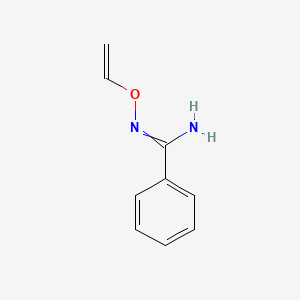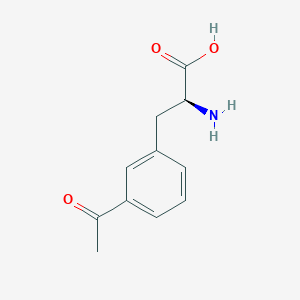
m-Acetylphenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Acetylphenylalanine: is a derivative of the amino acid phenylalanine, where an acetyl group is attached to the amino group of the phenylalanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of m-Acetylphenylalanine can be achieved through several synthetic routes. One common method involves the hydrogenation of unsaturated azlactones in an aqueous sodium hydroxide solution with Raney nickel under pressure . This method is practical and yields good results for various derivatives of phenylalanine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar hydrogenation techniques. The use of robust catalysts like Raney nickel and controlled reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: m-Acetylphenylalanine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the acetyl group into a carboxyl group.
Reduction: The acetyl group can be reduced to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups, can be used.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
m-Acetylphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reactant in various organic reactions.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of m-Acetylphenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis, influencing the structure and function of proteins. Additionally, its acetyl group can participate in various biochemical reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
- N-Acetylphenylalanine
- p-Acetylphenylalanine
- o-Acetylphenylalanine
Comparison: m-Acetylphenylalanine is unique due to its specific acetylation at the meta position, which can influence its reactivity and interaction with biological molecules. Compared to its ortho and para counterparts, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
CAS No. |
474519-58-9 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-2-3-8(5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
IBCKYXVMEMSMQM-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)

![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
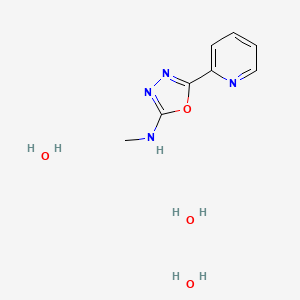
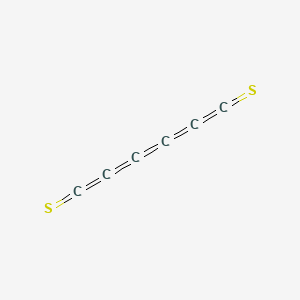

![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
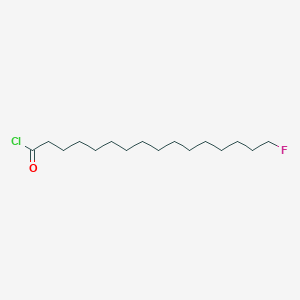
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)


